molecular formula C10H7F3N2O B1423755 2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole CAS No. 885271-86-3

2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole

Cat. No. B1423755
M. Wt: 228.17 g/mol
InChI Key: CQPVUIDPCVCNCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of reactants like “4-(trifluoromethoxy)aniline” and “1,4-di(2′-thienyl)-1,4-butadione”. The mixture is stirred under reflux, and then the solvent is removed .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by (Menteşe et al., 2013) explored the synthesis of 2-(4-(trifluoromethyl)phenyl)-1H-benzimidazole derivatives, showing significant antioxidant activities.

Corrosion Inhibition

  • Research by (Prashanth et al., 2021) demonstrated that certain imidazole derivatives, including similar structures, are effective in corrosion inhibition on mild steel in acidic solutions.

Polymer Science

  • (Ghaemy et al., 2012) used fluorinated imidazole derivatives as curing agents for epoxy resin, resulting in materials with enhanced thermal stability and water repellency.

Green Chemistry

  • A green synthesis approach for 2-aryl-4-phenyl-1H-imidazoles was demonstrated by (Bandyopadhyay et al., 2014), highlighting environmentally friendly methods in drug discovery research.

Antimicrobial and Antituberculosis Agents

  • (Jadhav et al., 2009) synthesized novel imidazole derivatives showing promising antibacterial and antitubercular activities.

Electrochemistry

  • A study by (Costa et al., 2021) explored the corrosion inhibition of carbon steel using imidazole-based molecules, showcasing their potential in industrial applications.

Safety And Hazards

The safety data sheet for related compounds like “2-(Trifluoromethoxy)phenyl isocyanate” indicates that they are combustible, harmful if swallowed, toxic in contact with skin, cause severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and are fatal if inhaled .

properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPVUIDPCVCNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695920
Record name 2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole

CAS RN

885271-86-3
Record name 2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Romagnoli, PG Baraldi, F Prencipe, P Oliva… - Scientific reports, 2016 - nature.com
A novel series of tubulin polymerization inhibitors, based on the 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazole scaffold and designed as cis-restricted combretastatin A-4 …
Number of citations: 39 www.nature.com
MA Tabrizi, LC Lopez-Cara, S Ferla, A Brancale… - academia.edu
A novel series of tubulin polymerization inhibitors, based on the 1-(3′, 4′, 5′-trimethoxyphenyl)-2-aryl-1H-imidazole scaffold and designed as cis-restricted combretastatin A-4 …
Number of citations: 0 www.academia.edu
L Li, S Yuan, L Lin, F Yang, T Liu, C Xu, H Zhao… - Bioorganic …, 2022 - Elsevier
A series of 2-Aryl-4-Bis-amide Imidazoles (ABAI-1 to 30) were designed as anti-inflammatory agents. These compounds were synthesized and evaluated for the in vitro anti-…
Number of citations: 2 www.sciencedirect.com
S Adhikary, L Majumder, S Pakrashy, R Srinath… - ACS …, 2020 - ACS Publications
An iodine-catalyzed, environmentally benign one-pot methodology has been developed for the synthesis of diverse substituted imidazoles. This transition-metal-free, aerobic, water-…
Number of citations: 14 pubs.acs.org
T Karatsu, M Takahashi, S Yagai… - Inorganic Chemistry, 2013 - ACS Publications
Iridium complexes are one of the most important materials for fabrication of organic light emitting diodes (OLEDs). There are difficulties in the preparation of blue phosphorescent …
Number of citations: 60 pubs.acs.org

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